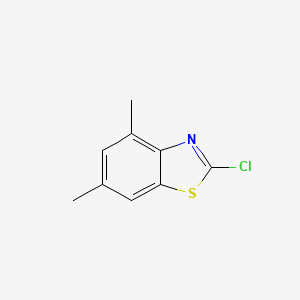

2-Chloro-4,6-dimethyl-1,3-benzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUINEVXAOBICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365962 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80689-35-6 | |

| Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole and Its Analogs

Classical and Contemporary Synthetic Routes to Benzothiazole (B30560) Derivatives

The construction of the benzothiazole core is a subject of extensive research, leading to a variety of synthetic pathways. These routes often begin with precursors like 2-aminothiophenols, which can be reacted with a range of electrophiles to build the thiazole (B1198619) ring.

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions represent one of the most fundamental and widely employed methods for synthesizing the benzothiazole scaffold. This approach typically involves the reaction of a 2-aminothiophenol (B119425) with a compound containing a carbonyl or a related functional group.

The reaction of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, acyl chlorides, esters, amides, or nitriles can lead to the formation of 2-substituted benzothiazoles. For instance, the condensation of 2-aminothiophenol with aromatic aldehydes is a common route to 2-arylbenzothiazoles. Similarly, using carboxylic acids in the presence of dehydrating agents like polyphosphoric acid (PPA) provides an effective method for synthesizing 2-substituted benzothiazoles. Molecular iodine has also been utilized as a mild Lewis acid catalyst for the condensation of 2-aminothiophenol with N-protected amino acids under solvent-free conditions, yielding products in moderate to excellent yields.

| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Product Type | Yield Range | Reference |

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol (B145695), RT | 2-Arylbenzothiazoles | 85-94% | |

| Benzoic Acid Derivatives | Molecular Iodine, Solvent-free | 2-Arylbenzothiazoles | Excellent | |

| Acyl Chlorides | NaHSO₄-SiO₂, Solvent-free | 2-Substituted Benzothiazoles | Good to Excellent | |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Substituted Benzothiazoles | Good | |

| Nitriles | Copper Catalyst | 2-Substituted Benzothiazoles | Moderate to Excellent |

Cyclization Reactions in Benzothiazole Synthesis

Cyclization reactions offer another major pathway to the benzothiazole core. These methods often involve the intramolecular formation of the thiazole ring from a pre-functionalized aniline (B41778) derivative. A prominent example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides.

Other cyclization strategies include the intramolecular cyclization of thioformanilides and N-(2-chlorophenyl) benzothioamides. Palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides is a contemporary method that provides 2-substituted benzothiazoles in high yields. Furthermore, methods utilizing CO₂ as a raw material for the cyclization of 2-aminothiophenols have been developed, representing a greener approach to benzothiazole synthesis.

| Starting Material | Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Thiobenzanilides | Radical Cyclization (Jacobsen) | Potassium Ferricyanide | Highly effective for substituted benzothiazoles | |

| Thiobenzanilides | C-H Functionalization/C-S Bond Formation | Palladium(II)/Copper(I) | High yields, good functional group tolerance | |

| N-(2-chlorophenyl) benzothioamides | Intramolecular C-S Coupling | BINAM–Cu(II) complex | Mild reaction conditions | |

| 2-Aminothiophenols and CO₂ | Cyclization | DBN/Diethylsilane | Environmentally benign approach |

Palladium- and Copper-Catalyzed Synthetic Approaches for Benzothiazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. Palladium and copper catalysts are particularly prominent in modern synthetic strategies.

Palladium-catalyzed methods often involve C-H functionalization or cross-coupling reactions. For example, the synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. Another approach describes the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride in the presence of a palladium catalyst. Room temperature direct arylation of benzothiazole with iodoarenes under palladium catalysis has also been reported.

Copper-catalyzed reactions provide efficient and often more economical alternatives. Copper catalysts have been used for the condensation of 2-aminobenzenethiols with nitriles to give 2-substituted benzothiazoles. They also facilitate the intramolecular C-S bond formation in N-(2-chlorophenyl) benzothioamides. One-pot, three-component reactions catalyzed by copper have been developed to synthesize 2-substituted benzothiazoles from 1-iodo-2-nitrobenzenes, sodium sulfide, and aldehydes.

| Catalyst System | Starting Materials | Reaction Type | Advantages | Reference |

| Palladium | ||||

| Pd(II)/Cu(I)/Bu₄NBr | Thiobenzanilides | C-H Functionalization/Intramolecular C-S Cyclization | High yields, generality | |

| Pd(dba)₂/t-BuOK | 2-Chloroanilines, Thiocarbamoyl chloride | Tandem C-S/C-N cross-coupling | Good to excellent yields | |

| Pd/C | o-Iodothiobenzanilide derivatives | Intramolecular Cyclization | Mild, high yielding, additive-free | |

| Copper | ||||

| Cu(OAc)₂ | 2-Aminobenzenethiols, Nitriles | Condensation | Inexpensive, environmentally friendly solvent (ethanol) | |

| BINAM–Cu(II) | N-(2-chlorophenyl) benzothioamides | Intramolecular Coupling Cyclization | Mild conditions, wide substrate scope | |

| Copper metal | o-Iodoanilines, Arylacetic acids, Sulfur (S₈) | Decarboxylative Redox-Cyclization | Inexpensive, ligand-free |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly being applied to the synthesis of benzothiazoles.

Solvent-Free Synthetic Protocols

Performing reactions without a solvent or in a solid phase significantly reduces environmental impact. Several solvent-free methods for benzothiazole synthesis have been developed. For example, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides can be carried out at room temperature without a solvent to produce benzothiazole derivatives in excellent yields and with short reaction times.

Another green approach involves the solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine, which avoids the need for additional chemicals and solvents. Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as a heterogeneous catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions. Microwave-assisted synthesis over zeolites without any solvent also represents a clean, fast, and efficient method.

| Reactants | Catalyst/Conditions | Key Green Advantage | Yield | Reference |

| 2-Aminothiophenol, Aromatic Benzoyl Chlorides | Room Temperature | Solvent-free, short reaction time | Good to Excellent | |

| 2-Aminothiophenol, Benzoic Acid Derivatives | Molecular Iodine | Solid-phase, solvent-free | Excellent | |

| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Heterogeneous catalyst, solvent-free | Not specified | |

| 2-Mercaptobenzothiazole, Hydrazine (B178648) Hydrate/Aldehydes | NaY Zeolite, Microwave Irradiation | Solvent-free, reusable catalyst | Good |

Catalysis in Environmentally Benign Benzothiazole Synthesis (e.g., Ionic Liquids, Heterogeneous Catalysts)

The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Ionic liquids and heterogeneous catalysts have emerged as powerful tools in the sustainable synthesis of benzothiazoles.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are often non-volatile and can be recycled. For example, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been used as a recyclable medium for the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes. Brønsted acidic ionic liquids have also been shown to efficiently catalyze the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions at room temperature. Recently, a benoxazolone-based ionic liquid was found to catalyze the cyclization of 2-aminothiophenols with CO₂ under ambient conditions.

Heterogeneous Catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which minimizes waste. Various heterogeneous catalysts have been employed for benzothiazole synthesis, such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and tin pyrophosphate (SnP₂O₇). Zeolites, with their shape-selective properties, have been used as reusable catalysts in microwave-assisted, solvent-free syntheses. Nanocomposites, such as copper-loaded SBA-15, have also been developed as bimetallic heterogeneous catalysts for these transformations.

| Green Catalyst Type | Example Catalyst | Reaction | Key Advantages | Reference |

| Ionic Liquid | 1-Pentyl-3-methylimidazolium bromide ([pmIm]Br) | Condensation of 2-aminothiophenol and aldehydes | Recyclable, solvent-free, microwave-accelerated | |

| Ionic Liquid | Brønsted acidic ionic liquid ([Msim]Cl) | Condensation of 2-aminothiophenols and aldehydes | Eco-friendly, high purity products, mild conditions | |

| Ionic Liquid | Tetrabutylphosphonium benoxazolone ([P₄₄₄₄][Benoxa]) | Cyclization of 2-aminothiophenols with CO₂ | Ambient temperature and pressure, good-to-excellent yields | |

| Heterogeneous Catalyst | Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) | Condensation of 2-aminothiophenol and acyl chlorides | Inexpensive, non-toxic, easily removed by filtration | |

| Heterogeneous Catalyst | Tin Pyrophosphate (SnP₂O₇) | Condensation of 2-aminothiophenol and aldehydes | High yields, very short reaction times, reusable | |

| Heterogeneous Catalyst | NaY Zeolite | Synthesis from 2-mercaptobenzothiazole | Reusable, solvent-free, microwave-assisted |

Targeted Synthesis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole Precursors and Intermediates

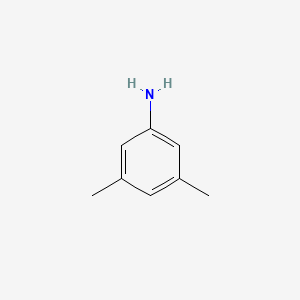

The synthesis of this compound relies on the strategic preparation of key precursors and intermediates, primarily derived from 3,5-dimethylaniline (B87155). thomassci.comnih.gov The substitution pattern of the starting aniline dictates the final placement of the methyl groups at the 4- and 6-positions of the benzothiazole core. Two principal intermediates serve as versatile platforms for accessing the target compound and its analogs: 2-Amino-4,6-dimethyl-1,3-benzothiazole and 4,6-dimethyl-1,3-benzothiazole-2-thiol.

Synthesis of 2-Amino-4,6-dimethyl-1,3-benzothiazole

A common and effective method for preparing 2-aminobenzothiazoles is the Jacobson-Huggins synthesis, which involves the intramolecular cyclization of an N-arylthiourea. scholarsresearchlibrary.com This procedure is adapted for the synthesis of the 4,6-dimethyl substituted analog.

The process begins with the formation of the corresponding N-(3,5-dimethylphenyl)thiourea. This is achieved by reacting 3,5-dimethylaniline with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate, in an acidic medium. orgsyn.orgnih.gov The resulting thiourea (B124793) is then subjected to an oxidative cyclization. A halogen, typically bromine in acetic acid or sulfuryl chloride, is used as the cyclizing agent. scholarsresearchlibrary.comorgsyn.org The electrophilic halogen promotes the closure of the thiazole ring by attacking the electron-rich aromatic ring of the thiourea intermediate, leading to the formation of 2-Amino-4,6-dimethyl-1,3-benzothiazole. This intermediate is a crucial building block for further functionalization. nih.gov

Synthesis of 4,6-Dimethyl-1,3-benzothiazole-2-thiol

An alternative and industrially significant route involves the synthesis of the 2-mercapto derivative, 4,6-dimethyl-1,3-benzothiazole-2-thiol. The classical approach for synthesizing 2-mercaptobenzothiazoles involves the reaction of an aromatic amine with carbon disulfide and elemental sulfur under high temperature and pressure. nih.gov In this specific synthesis, 3,5-dimethylaniline is heated with carbon disulfide and sulfur, leading to the formation of the heterocyclic ring system with a thiol group at the 2-position. This 2-mercapto intermediate is the direct precursor for the synthesis of 2-chlorobenzothiazoles. The conversion to this compound can be accomplished through chlorination using reagents like thionyl chloride or phosphorus oxychloride.

The following table summarizes the key precursors and intermediates.

| Compound Name | Structure | Role | Key Starting Material(s) |

|---|---|---|---|

| 3,5-Dimethylaniline |  | Primary Precursor | 3,5-Dimethylnitrobenzene |

| 2-Amino-4,6-dimethyl-1,3-benzothiazole |  | Key Intermediate | 3,5-Dimethylaniline, Thiocyanate Salt |

| 4,6-Dimethyl-1,3-benzothiazole-2-thiol |  | Key Intermediate / Direct Precursor | 3,5-Dimethylaniline, Carbon Disulfide |

Reaction Mechanism Elucidation in Benzothiazole Formation

The formation of the benzothiazole ring is a well-studied process, with the most prevalent mechanism involving the condensation of a 2-aminothiophenol derivative with a substance containing a carbonyl or equivalent functional group. nih.gov This pathway is fundamental to the synthesis of a vast array of 2-substituted benzothiazoles.

The reaction mechanism can be delineated into several key steps:

Schiff Base Formation: The synthesis is typically initiated by the reaction between the primary amine of a 2-aminothiophenol and an aldehyde or ketone. The amino group performs a nucleophilic attack on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate. nih.gov In certain catalytic systems, such as using ammonium (B1175870) chloride, the catalyst is believed to activate the aldehyde through hydrogen bonding, which promotes the initial nucleophilic attack by the amine.

Intramolecular Cyclization: The pivotal step in forming the heterocyclic ring is the intramolecular cyclization of the Schiff base intermediate. The thiol group (-SH), being a potent nucleophile, attacks the imine carbon. This endo-cyclization results in the formation of a non-aromatic benzothiazoline (B1199338) ring system.

Aromatization: The final step is the aromatization of the benzothiazoline intermediate to yield the stable benzothiazole ring. This is an oxidative process that removes two hydrogen atoms. This dehydrogenation can be achieved by various means, including atmospheric oxygen, mild chemical oxidants like hydrogen peroxide, or even the solvent, such as dimethyl sulfoxide (B87167) (DMSO), which can act as both the solvent and the oxidant. organic-chemistry.orgacs.org

The following table outlines the key stages of this condensation mechanism.

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack of the amine on a carbonyl group, followed by dehydration. | Schiff Base (Imine) |

| 2 | Intramolecular nucleophilic attack of the thiol group onto the imine carbon. | Benzothiazoline |

| 3 | Oxidative dehydrogenation of the benzothiazoline ring. | Benzothiazole (Final Product) |

An alternative mechanistic pathway exists for the formation of 2-aminobenzothiazoles from arylthioureas (Jacobson-Huggins reaction). This involves an intramolecular electrophilic substitution where a halonium ion (e.g., from Br₂) activates the sulfur atom, prompting the cyclization onto the aromatic ring, followed by elimination and aromatization to form the 2-aminobenzothiazole (B30445) product. scholarsresearchlibrary.comorgsyn.org

Derivatization and Structural Modification of 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole Scaffolds

Synthesis of Schiff Bases and Hydrazone Derivatives of Benzothiazoles

The synthesis of Schiff bases and hydrazones from the 2-chloro-4,6-dimethyl-1,3-benzothiazole scaffold typically begins with its conversion into a more suitable precursor, such as 2-amino-4,6-dimethylbenzothiazole or 2-hydrazinyl-4,6-dimethylbenzothiazole. The 2-hydrazinyl derivative can be prepared by refluxing the starting chloro compound with hydrazine (B178648) hydrate. researchgate.netresearchgate.net

Once the amino or hydrazinyl functionality is in place, Schiff bases (azomethines) or hydrazones are synthesized through a condensation reaction with various aromatic or aliphatic aldehydes and ketones. nih.gov This reaction is generally carried out by refluxing the benzothiazole (B30560) precursor with the chosen carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of an acid such as glacial acetic acid. nih.govmedwinpublishers.com The formation of the imine (-N=CH-) or hydrazone (-NH-N=CH-) linkage is confirmed using spectroscopic methods like IR, which shows a characteristic absorption band for the C=N group, and ¹H NMR, which reveals a singlet peak for the azomethine proton. nih.gov

The selection of the aldehyde or ketone is crucial as the substituents on its ring system significantly influence the properties of the final product. A variety of substituted benzaldehydes are commonly employed to generate a library of derivatives. nih.govnih.gov

| Benzothiazole Precursor | Reactant | Catalyst/Solvent | Resulting Derivative Class |

|---|---|---|---|

| 2-Amino-4,6-dimethylbenzothiazole | Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) | Glacial Acetic Acid / Ethanol | Schiff Bases |

| 2-Hydrazinyl-4,6-dimethylbenzothiazole | Substituted Benzaldehydes (e.g., salicylaldehyde, vanillin) | Glacial Acetic Acid / Ethanol | Hydrazones |

| 2-Hydrazinyl-4,6-dimethylbenzothiazole | Substituted Acetophenones | Glacial Acetic Acid / Ethanol | Hydrazones |

Incorporation of Other Heterocyclic Moieties (e.g., Thiazole (B1198619), Thiadiazole, Imidazole, Pyrazole (B372694), Azetidinone, Thiazolidinone)

The Schiff bases and hydrazone derivatives synthesized from the 4,6-dimethylbenzothiazole scaffold are valuable intermediates for constructing further heterocyclic rings. This strategy allows for the creation of hybrid molecules containing multiple bioactive pharmacophores.

Azetidinones and Thiazolidinones: Two of the most common heterocyclic rings synthesized from benzothiazole Schiff bases are 2-azetidinones (β-lactams) and 4-thiazolidinones.

2-Azetidinones: These are typically formed via the Staudinger cycloaddition reaction. derpharmachemica.com The benzothiazole-derived Schiff base is reacted with a ketene, which is often generated in-situ from an acyl chloride, such as chloroacetyl chloride or phenoxy acetyl chloride, in the presence of a base like triethylamine. derpharmachemica.comresearchgate.net The reaction solvent can influence the stereochemistry of the resulting β-lactam ring. mdpi.com

4-Thiazolidinones: These are synthesized by the cyclocondensation of Schiff bases with a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.netcellmolbiol.org The reaction is typically carried out by refluxing the reactants in a solvent like dioxane, sometimes with a catalyst such as anhydrous zinc chloride. researchgate.net

Other Heterocycles: The 2-hydrazinyl and related derivatives of 4,6-dimethylbenzothiazole can be used to synthesize a variety of other heterocyclic systems.

Thiadiazoles: 1,3,4-Thiadiazole rings can be formed from hydrazide precursors. For example, reacting a benzothiazole hydrazide derivative with carbon disulfide in a basic medium can lead to the formation of a 1,3,4-oxadiazole-2-thiol, which can be further manipulated. rdd.edu.iq

Pyrazoles: The reaction of 2-hydrazinobenzothiazole (B1674376) with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) yields pyrazolone (B3327878) derivatives, effectively fusing a pyrazole ring system to the benzothiazole core through a nitrogen linkage. nih.gov

Triazoles: 1,2,4-Triazole-3-thiol derivatives can be prepared from a hydrazide by first reacting it with thiosemicarbazide, followed by a base-catalyzed cyclization. rdd.edu.iqnih.gov

Benzimidazoles: A benzimidazole (B57391) moiety can be attached by reacting a precursor like 2-(5-chlorobenzo[d]thiazol-2-yl)acetic acid with ortho-phenylenediamine. rdd.edu.iq

| Starting Intermediate | Cyclizing Agent | Resulting Heterocycle |

|---|---|---|

| Benzothiazole Schiff Base | Chloroacetyl Chloride / Triethylamine | 2-Azetidinone (β-Lactam) |

| Benzothiazole Schiff Base | Thioglycolic Acid | 4-Thiazolidinone (B1220212) |

| Benzothiazole Hydrazide | Carbon Disulfide / KOH | 1,3,4-Oxadiazole-2-thiol |

| 2-Hydrazinobenzothiazole | Ethyl Acetoacetate | Pyrazolone |

| Benzothiazole Hydrazide | Thiosemicarbazide, then NaOH | 1,2,4-Triazole-3-thiol |

Halogenation and Nitro-Substitution Effects on Benzothiazole Derivatives

The introduction of halogens (F, Cl, Br) and nitro groups (NO₂) onto the benzothiazole scaffold or its derivatives is a common strategy to modulate their physicochemical and biological properties. These electron-withdrawing groups can significantly impact factors like lipophilicity, electronic distribution, and the ability of the molecule to interact with biological targets.

Substitutions can be made at several positions:

On the Benzothiazole Ring: Starting with a pre-functionalized core, such as 6-nitro-2-aminobenzothiazole or 4,6-difluoro-2-aminobenzothiazole, allows for the synthesis of derivatives with these groups embedded in the primary scaffold. medwinpublishers.comnih.gov

On Appended Aromatic Rings: In the synthesis of Schiff bases and hydrazones, the use of halogen- or nitro-substituted benzaldehydes is a straightforward method to introduce these functionalities onto a peripheral part of the molecule. nih.govmedwinpublishers.com

Research findings indicate that such substitutions can have pronounced effects. For instance, in a series of benzothiazole-hydrazones, derivatives bearing electron-withdrawing groups like F, Cl, Br, and NO₂ on the phenyl ring exhibited favorable anti-inflammatory activity. nih.gov In another study on benzothiadiazine derivatives, halogenation, particularly with a 7-bromo substituent, resulted in compounds with significant antineoplastic activity. nih.gov The presence of a halogen atom is often considered crucial for the antiproliferative activity of oxadiazole and thiadiazole derivatives. nih.gov

| Derivative Class | Substituent | Position of Substitution | Reported Effect |

|---|---|---|---|

| Benzothiazole-Hydrazones | -F, -Cl, -Br, -NO₂ | Appended Phenyl Ring | Favored anti-inflammatory activity. nih.gov |

| Benzothiadiazines | -Br | Position 7 of the core ring | Enhanced antineoplastic activity. nih.gov |

| Oxadiazoles/Thiadiazoles | Halogens | Varies | Considered crucial for antiproliferative activity. nih.gov |

| Benzothiazole Schiff Bases | -Cl, -NO₂ | Appended Phenyl Ring | Used to generate novel derivatives for antimicrobial screening. medwinpublishers.com |

Metal Complexation Studies of Benzothiazole-Derived Ligands

Schiff bases and hydrazones derived from 4,6-dimethyl-1,3-benzothiazole are excellent ligands for forming coordination complexes with various transition metal ions. The presence of multiple heteroatoms (N, S, and often O from the aldehyde precursor) provides several potential coordination sites, allowing these ligands to act as bidentate, tridentate, or even tetradentate chelating agents. nih.govscite.ai

The synthesis of these metal complexes is generally achieved by reacting the benzothiazole-derived ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent, such as ethanol or methanol. arabjchem.orgyoutube.com The mixture is often heated with stirring to facilitate the complex formation. arabjchem.org The resulting solid complexes are then isolated and characterized using a range of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex (e.g., ML or ML₂). nih.gov

Spectroscopic Methods (IR, UV-Vis, NMR): IR spectroscopy is particularly useful for identifying how the ligand coordinates to the metal. A shift in the frequency of the C=N (azomethine) band and other donor groups upon complexation indicates their involvement in bonding to the metal ion. researchgate.net

Magnetic Susceptibility and Molar Conductance: These measurements help in determining the geometry of the complex (e.g., octahedral, square-planar) and whether it is an electrolyte. nih.govresearchgate.net

Mass Spectrometry: Confirms the molecular weight of the complex, supporting the proposed stoichiometry. nih.gov

Commonly studied metal ions include Cu(II), Ni(II), Co(II), and Zn(II). nih.govresearchgate.net The geometry of the final complex is influenced by the metal ion and the specific structure of the ligand. For example, N₂O₂ donor Schiff bases have been shown to form square-planar complexes with several divalent metal ions. nih.gov

| Ligand Type | Metal Ions | Coordination Sites | Typical Resulting Geometry |

|---|---|---|---|

| Benzothiazole Schiff Base (bidentate) | Cu(II), Ni(II), Co(II) | Azomethine N, Thiazole N | Tetrahedral or Square-Planar (ML₂) |

| Benzothiazole Schiff Base from Salicylaldehyde (tridentate) | Zn(II), Cd(II) | Azomethine N, Phenolic O, Thiazole N | Varies |

| Benzothiazole Hydrazone (multidentate) | Pd(II), Cu(II) | Azomethine N, Amide O, Thiazole N/S | Varies |

| N₂O₂ Donor Schiff Base | Cu(II), Ni(II), Co(II), Mn(II) | 2x Nitrogen, 2x Oxygen | Square-Planar nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.

For 2-Chloro-4,6-dimethyl-1,3-benzothiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The protons on the benzene (B151609) ring would appear as singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts influenced by the positions of the chloro and methyl substituents. The two methyl groups at positions 4 and 6 would likely appear as sharp singlets in the upfield region (around δ 2.3-2.5 ppm).

In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule are anticipated. The carbons of the benzothiazole (B30560) core would resonate in the aromatic region (δ 110-160 ppm), with the carbon atom attached to the chlorine (C-2) expected at a lower field. The methyl carbons would appear at a much higher field (around δ 15-25 ppm). Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning the proton and carbon signals unequivocally. scirp.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound, Inferred from Derivatives

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C4 | - | ~130-135 |

| C5 | ~7.1-7.3 | ~120-125 |

| C6 | - | ~135-140 |

| C7 | ~7.4-7.6 | ~125-130 |

| 4-CH₃ | ~2.3-2.5 | ~20-22 |

| 6-CH₃ | ~2.4-2.6 | ~20-22 |

| C3a | - | ~150-155 |

| C7a | - | ~130-135 |

Note: The values in this table are estimations based on spectral data from various substituted benzothiazole derivatives and general NMR principles. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=N stretching of the thiazole (B1198619) ring, typically observed in the range of 1600-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, is expected to appear as a weaker band in the fingerprint region, around 600-800 cm⁻¹. The C-Cl stretching vibration would also be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |

| C=N Stretch (Thiazole Ring) | 1600-1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

| C-S Stretch | 600-800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions.

For this compound (C₉H₈ClNS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion would likely involve the loss of the chlorine atom, the methyl groups, or cleavage of the thiazole ring. Common fragmentation pathways for benzothiazoles involve the loss of HCN or cleavage of the C-S bond. researchgate.net Analysis of these fragmentation patterns provides valuable confirmation of the compound's structure.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

| [M]⁺ and [M+2]⁺ | C₉H₈ClNS⁺ | Molecular ion with chlorine isotope pattern |

| [M-Cl]⁺ | C₉H₈NS⁺ | Loss of chlorine atom |

| [M-CH₃]⁺ | C₈H₅ClNS⁺ | Loss of a methyl group |

| [M-Cl-HCN]⁺ | C₈H₇N⁺ | Subsequent loss of HCN after chlorine loss |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of the compound, a diffraction pattern is generated, from which the electron density map and, subsequently, the complete molecular structure, including bond lengths and angles, can be determined.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and empirical formula.

For this compound, with a molecular formula of C₉H₈ClNS, the theoretical elemental composition can be readily calculated. Experimental determination of the C, H, and N percentages through combustion analysis would be a critical step in its characterization, ensuring the correct stoichiometry of the synthesized compound. scirp.orgproquest.com

Table 4: Theoretical Elemental Composition of this compound (C₉H₈ClNS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 54.68 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.09 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.93 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.09 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 16.22 |

| Total | 197.70 | 100.00 |

Note: These are theoretical values. Experimental results are expected to be within ±0.4% for confirmation of purity.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

No specific Density Functional Theory (DFT) studies detailing the electronic and geometric structure of 2-Chloro-4,6-dimethyl-1,3-benzothiazole have been identified in the reviewed literature. Typically, DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze electronic properties of benzothiazole (B30560) derivatives. These studies yield crucial data on bond lengths, bond angles, dihedral angles, and electronic parameters like HOMO-LUMO energy gaps, which are fundamental to understanding the molecule's reactivity and stability. Without dedicated research on this compound, these specific parameters remain uncharacterized.

Molecular Docking Studies for Ligand-Target Interactions

There is a lack of published molecular docking studies centered on this compound as a ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For many benzothiazole analogs, these studies are critical in elucidating potential interactions with biological targets such as enzymes or receptors, thereby suggesting mechanisms of action for their observed biological activities. While preliminary docking studies have been mentioned for compounds synthesized from this compound, the interaction profile of the parent compound itself has not been reported.

In Silico Prediction of Pharmacokinetic and Toxicological Profiles

A specific in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound is not available in current research databases. Such predictions are vital in early-stage drug discovery to forecast the pharmacokinetic behavior and potential toxicity of a compound. These computational models assess properties like aqueous solubility, blood-brain barrier penetration, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). The absence of this data means the drug-like potential and safety profile of this compound have not been computationally evaluated.

Conformational Analysis and Energy Minimization

Detailed conformational analysis and energy minimization studies for this compound are not documented. This type of analysis is used to identify the most stable three-dimensional shapes (conformations) of a molecule. By calculating the potential energy of different conformers, researchers can determine the lowest energy state, which is crucial for understanding how the molecule will interact with its biological targets. For flexible molecules, identifying the bioactive conformation is a key step in rational drug design. The specific conformational landscape of this compound remains to be investigated.

Investigation of Biological and Pharmacological Activities of Benzothiazole Derivatives with Relevance to 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole

Antimicrobial Activity Studies

The benzothiazole (B30560) nucleus is a fundamental component in a variety of compounds exhibiting a wide spectrum of antimicrobial activities. The introduction of different substituents onto the benzothiazole ring system has been a key strategy in the development of new antimicrobial agents.

Antibacterial Efficacy (Gram-positive and Gram-negative)

Benzothiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the antibacterial potency.

SAR studies have indicated that the presence of a chloro group on the benzothiazole ring can enhance antibacterial activity. For instance, one study found that a chloro group at the 5th position of the benzothiazole ring increased antibacterial action. In another series of derivatives, the presence of a 6-Cl substitution on the benzothiazole ring was found to be more beneficial for activity than a 4-OCH3 group. Specifically, a derivative with a 6-Cl substituent on the benzothiazole ring combined with a 4-OCH3 group on an attached benzene (B151609) ring was identified as the most favorable for antibacterial activity.

Derivatives incorporating thiazolidin-4-one moieties have also been investigated. Compounds with 2,4-dichloro, methyl, and 4-nitro groups attached to the phenyl ring at the 2nd position of the thiazolidin-4-one ring showed good activity against various bacterial strains. Similarly, certain thiazolidin-4-one derivatives of benzothiazole were found to be among the most active against Pseudomonas aeruginosa and Escherichia coli. The combination of a benzothiazole scaffold with other heterocyclic rings, such as pyridine, has been shown to be effective against a range of bacteria including S. aureus and E. faecalis.

| Derivative Class | Substituents of Note | Bacterial Strains Tested | Key Findings | Citation |

|---|---|---|---|---|

| 6-Substituted Benzothiazole Azo Dyes | 5-Chloro group | Salmonella typhimurium, Klebsiella pneumoniae | Increased antibacterial activity compared to unsubstituted analogs. | |

| Benzothiazolylthiazolidin-4-ones | 6-Chloro substituent | Gram-positive and Gram-negative bacteria | 6-Cl substitution was more beneficial than 4-OCH3. The combination of 6-Cl (on benzothiazole) and 4-OCH3 (on phenyl ring) was most favorable. | |

| Isatin-Benzothiazole Hybrids | Various | E. coli, P. aeruginosa, Bacillus cereus, S. aureus | Showed better activity against Gram-negative than Gram-positive strains. | |

| 2,6-Disubstituted Benzothiazoles | Various | Moraxella catarrhalis | Active, but less so than the standard drug azithromycin. | |

| Pyridine Substituted Benzothiazoles | Pyridine moiety | C. pneumonia, E. faecalis, S. aureus | Demonstrated considerable effectiveness against these species. |

Antifungal Efficacy

The antifungal potential of benzothiazole derivatives is well-documented, with specific substitutions significantly influencing their activity. Research has shown that the introduction of a chloro group at the 2-position of the benzothiazole ring can elevate antifungal activity.

Furthermore, derivatives featuring a 6-Cl or 6,7-dimethyl substitution on a linked chroman-4-one moiety have demonstrated potent activity against the fungal pathogens Candida albicans and Saccharomyces cerevisiae. This highlights the potential synergistic effect of combining the benzothiazole scaffold with other heterocyclic systems. The versatility of the benzothiazole core is also shown in its S-acyl derivatives, which have been reported to possess antifungal activities.

| Derivative Class | Substituents of Note | Fungal Strains Tested | Key Findings | Citation |

|---|---|---|---|---|

| General Benzothiazoles | 2-Chloro group | Not specified | Antifungal activity was found to be elevated. | |

| Benzothiazole-Chroman-4-one Hybrids | 6-Cl or 6,7-dimethyl on chroman-4-one | Candida albicans, Saccharomyces cerevisiae | Exhibited significant activity against these fungi. | |

| 2-(Thiocyanomethylthio)benzothiazole | Thiocyanomethylthio at C-2 | Not specified | Identified as a potential contact fungicide. | |

| S-acyl derivatives of 2-Mercaptobenzothiazole | S-acyl group | Not specified | Reported to possess antifungal activities. |

Anthelmintic Activity Research

Benzothiazole and its derivatives have been recognized for their anthelmintic properties. The core structure is found in several compounds investigated for activity against parasitic worms.

Studies on a series of 2-amino-substituted benzothiazoles revealed that substitutions on the benzene ring influence the efficacy. For example, 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for anthelmintic activity against earthworms, with some compounds showing appreciable results compared to the standard drug mebendazole. In one study, new derivatives were synthesized from 2-amino benzothiazole, and compounds with specific substitutions showed good anthelmintic activity.

Research into fluoro benzothiazole Schiff's bases has also yielded promising results. The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, which was then used to create various new moieties, led to the discovery of compounds with significant anthelmintic activity. Another study observed that benzothiazole derivatives with electron-withdrawing groups, such as nitro and bromo at the 6th position, coupled with chloro or fluoro substitutions on an attached aromatic amine, displayed higher anthelmintic activity. This suggests that electronegative atoms like chlorine can be pivotal for this biological effect.

| Derivative Class | Substituents of Note | Organism Tested | Key Findings | Citation |

|---|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | Substituents at position 6 (e.g., chloro, fluoro, bromo) | Pheretima posthuma (Earthworm) | Appreciable activity, comparable to mebendazole. | |

| Benzothiazole-Indole Hybrids | Indole moiety | Earthworm | Several synthesized compounds showed good to significant activity. | |

| Substituted Benzothiazole Acetamides | 6-Nitro, 6-Bromo, and 3-Chloro/Fluoro on aromatic amine | Pheretima posthuma (Earthworm) | Electron-withdrawing groups at position 6 and chloro/fluoro substitutions on the amine enhanced activity. | |

| Fluoro Benzothiazole Schiff's Bases | 6-Fluoro, 7-Chloro | Pheretima posthuma (Earthworm) | Some of the novel synthesized moieties showed promising activity. |

Anticancer and Antiproliferative Investigations

The benzothiazole scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have shown activity against a wide array of human cancer cell lines.

The substitution pattern on the benzothiazole ring system is critical for cytotoxic activity. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated good anticancer activity against nine different cancer cell lines, with a particularly high potency against non-small cell lung cancer (HOP-92). Another study synthesized novel benzothiazole derivatives and found that a compound identified as 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine significantly inhibited the proliferation of A431, A549, and H1299 cancer cells.

The introduction of piperazine (B1678402) moieties has also been a successful strategy. Derivatives incorporating chloro and dichloro phenyl groups showed notable antiproliferative activity against human prostate (DU-145) and liver (HepG2) cancer cell lines. In a different series, 4-thiazolidinone (B1220212) derivatives bearing a benzothiazole moiety were tested, and a compound featuring a 4-chlorophenoxy group was found to be one of the most active candidates against a panel of cancer cell lines including leukemia, melanoma, and cancers of the lung, colon, ovary, and breast.

| Derivative Class | Substituents of Note | Cancer Cell Line(s) | Key Findings | Citation |

|---|---|---|---|---|

| Chlorobenzothiazole amines | Dichlorophenyl group | 9 different cell lines, including HOP-92 (Non-small cell lung) | Showed good anticancer activity with GI50 = 7.18 × 10⁻⁸ M against HOP-92. | |

| Substituted 2-aminobenzothiazoles | 6-Chloro, 4-nitrobenzyl | A431, A549, H1299 | Significantly inhibited cancer cell proliferation. | |

| Piperazine benzothiazoles | Chloro and dichloro phenyl groups | DU-145 (Prostate), HepG2 (Liver) | Demonstrated remarkable antiproliferative activities. | |

| 4-Thiazolidinone-benzothiazole hybrids | 4-Chlorophenoxy group | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Found to be the most active candidate in the series. | |

| 2-Aryl benzothiazoles | Fluorine and hydroxyl groups | MCF-7 (Breast), MDA-MB-468 (Breast) | Fluorinated derivatives with hydroxyl groups exhibited the best activity. |

Antitubercular Activity Research

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is critical. The benzothiazole nucleus is a key component in several compounds synthesized for this purpose.

Research has identified an amino-benzothiazole scaffold from a whole-cell screen against Mycobacterium tuberculosis. Modifications to this scaffold have been explored to improve potency. The addition of a chloro-substituent at position 4 was found to increase activity against a recombinant M. tuberculosis strain and reduce cytotoxicity.

Anticonvulsant Activity Research

Epilepsy is a significant neurological disorder, and the search for new anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.govnih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov The well-known drug Riluzole, which contains a benzothiazole core, exhibits an anticonvulsant activity profile similar to phenytoin, underscoring the potential of this scaffold. nih.gov

Research has shown that substitutions on the benzothiazole ring system are crucial for anticonvulsant activity. Studies on various series of benzothiazole derivatives have been conducted using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify key structural features that confer protection against seizures. nih.govmdpi.com

One study on N-[4-(benzothiazole-2-yl) phenyl] benzene sulfonamide derivatives found that substitutions on the benzene sulfonamide portion significantly influenced activity. nih.gov For instance, a p-chloro group on the benzene sulfonamide ring was shown to exhibit better activity than p-bromo or p-fluoro groups. nih.gov In the MES model, compound 9 (N-(4-(benzothiazole-2-yl) phenyl)-3-bromobenzenesulfonamide) was identified as the most potent, while in the PTZ test, compound 8 (N-(4-(benzothiazole-2-yl) phenyl)-3-chlorobenzenesulfonamide) was the most effective. nih.gov

Another study focused on 2-aminobenzothiazole (B30445) derivatives, where compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) was found to have the most potent anticonvulsant effect among the synthesized compounds. benthamdirect.com Furthermore, research into 1,3-benzothiazol-2-yl semicarbazones highlighted that substitutions with more lipophilic groups, such as methyl (CH3) and chloro (Cl) groups, on the benzothiazole ring resulted in enhanced anticonvulsant activity. ingentaconnect.com This finding is particularly relevant to 2-Chloro-4,6-dimethyl-1,3-benzothiazole, as it possesses both chloro and dimethyl substitutions.

The table below summarizes the anticonvulsant activities of selected benzothiazole derivatives.

| Compound/Derivative Class | Test Model | Key Findings | Reference(s) |

| N-[4-(benzothiazole-2-yl) phenyl] 3-chlorobenzene sulfonamide (8 ) | scPTZ | Observed to be the most potent anticonvulsant agent in this model. | nih.gov |

| N-(4-(benzothiazole-2-yl) phenyl)-3-bromobenzenesulfonamide (9 ) | MES | Found to be the most potent agent in this model. | nih.gov |

| 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate (V-5 ) | MES & scPTZ | Showed the strongest anticonvulsant effect among the tested series. | benthamdirect.com |

| 1,3-benzothiazol-2-yl semicarbazones | MES & scPTZ | Substitution with lipophilic groups like -CH3 and -Cl on the benzothiazole ring increased anticonvulsant activity. | ingentaconnect.com |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(substituted)-benzothiazoles | MES | Compounds with m-F and p-F substitutions on a benzyl (B1604629) group at the 6-position showed some activity. | mdpi.com |

Antiviral and Antimalarial Activity Investigations

The benzothiazole scaffold is a key component in compounds developed for activity against various pathogens, including viruses and malaria parasites. researchgate.netmdpi.com The presence of electron-rich nitrogen and sulfur atoms in the heterocyclic ring system allows these derivatives to bind effectively to viral and parasitic targets. mdpi.comnih.gov

Antiviral Activity Benzothiazole derivatives have been investigated for their efficacy against a range of viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), and Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.govacs.org The versatility of the benzothiazole structure allows for the synthesis of compounds that can inhibit different viral components and processes. mdpi.com

For example, a series of pyrimidine-benzothiazole-sulfonamide hybrids were evaluated for their antiviral properties. nih.govacs.org One compound in this class demonstrated potent antiviral activity with an EC₅₀ value of 10.8 μg/mL, which was superior to the control drug, ribavirin. nih.govacs.org Another derivative containing a pyrimidine (B1678525) ring with a benzothiazole moiety at the C5 position was found to be an optimal inhibitor of HCV replication, with an EC₅₀ value of 0.03 μM. acs.org These studies highlight that combining the benzothiazole nucleus with other heterocyclic systems like pyrimidine and sulfonamide can lead to potent antiviral agents. nih.govacs.org

Antimalarial Activity Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial. Benzothiazole derivatives have been identified as promising candidates for malaria treatment. researchgate.netmalariaworld.orgnih.gov A systematic review published in 2024 identified 232 benzothiazole-containing substances with potent antiplasmodial activity against various malaria parasite strains. malariaworld.org

The mechanism of antimalarial action for these derivatives can include the inhibition of essential Plasmodium falciparum enzymes. researchgate.netmalariaworld.org Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the benzothiazole scaffold is a critical determinant of its antimalarial efficacy. researchgate.netmalariaworld.orgnih.gov For instance, research on benzothiazole hydrazones suggested that the nitrogen and sulfur substituted five-membered aromatic ring was potentially responsible for their antimalarial properties. researchgate.net One lead compound from this class, 5f , was shown to inhibit heme polymerization, a critical process for parasite survival, and was active against a chloroquine/pyrimethamine-resistant strain of P. falciparum. researchgate.net

The table below presents findings on the antiviral and antimalarial activities of benzothiazole derivatives.

| Activity | Derivative Class/Compound | Target/Strain | Key Findings | Reference(s) |

| Antiviral | Pyrimidine-benzothiazole-sulfonamide hybrid (O ) | Various viruses | Exhibited potent antiviral activity (EC₅₀ = 10.8 μg/mL), outperforming ribavirin. | nih.govacs.org |

| Antiviral | Pyrimidine with benzothiazole at C5 (K ) | HCV replication | Optimal inhibitor with an EC₅₀ of 0.03 μM. | acs.org |

| Antimalarial | Benzothiazole hydrazone (5f ) | P. falciparum (K1 resistant strain) | Exhibited in vitro antiplasmodial activity and inhibited heme polymerization. | researchgate.net |

| Antimalarial | General Benzothiazole Analogs | Plasmodium falciparum | 232 substances identified with potent antiplasmodial activity; substitution patterns are crucial for activity. | researchgate.netmalariaworld.orgnih.gov |

Other Biological Activities (e.g., Antioxidant, Antidiabetic, Neuroprotective)

Beyond anticonvulsant and antimicrobial actions, the benzothiazole core is integral to compounds with a diverse array of other biological effects.

Antioxidant Activity Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in many diseases. ijprajournal.combenthamdirect.com Benzothiazole derivatives have been synthesized and evaluated as antioxidant agents, capable of scavenging free radicals. benthamdirect.comresearchgate.netnih.govderpharmachemica.com

In one study, a series of 2-aryl benzothiazole derivatives were synthesized and tested for their antioxidant potential using DPPH and ABTS assays. researchgate.netderpharmachemica.com The results indicated that the compounds possessed significant radical scavenging capabilities, with some showing activity comparable to the standard, ascorbic acid. researchgate.netderpharmachemica.com Another study found that benzothiazole derivatives substituted with a hydroxyl group exhibited potent antioxidant activity. benthamdirect.com The antioxidant effect is often dose-dependent and influenced by the nature of the substituents on the benzothiazole ring system. ijprajournal.com

Antidiabetic Activity Benzothiazole derivatives are also investigated as potential treatments for diabetes. annalsofrscb.roresearchgate.net The development of the aldose reductase inhibitor, Zopolrestat, which features a benzothiazole structure, spurred further research into this area. researchgate.net Several studies have shown that benzothiazole derivatives can act as hypoglycemic agents through various mechanisms, including the activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK). annalsofrscb.roacs.org

AMPK is a key target for antidiabetic drugs as its activation can increase glucose uptake in a non-insulin-dependent manner. acs.org A study on substituted benzothiazole derivatives identified that an ethoxybenzothiazole moiety was critical for increasing glucose transport and activating AMPK. acs.org Specifically, compound 34 (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole) increased glucose uptake in L6 myotubes and lowered blood glucose levels in hyperglycemic mice. acs.org Other research has focused on 2-aminobenzothiazole derivatives as agonists of the peroxisome proliferator-activated receptor (PPAR), another important target in diabetes treatment. mdpi.com

Neuroprotective Activity Neurodegenerative disorders like Alzheimer's disease represent a significant therapeutic challenge. Benzothiazole derivatives have shown promise as neuroprotective agents. nih.govnih.gov The drug Riluzole, for example, is used to treat amyotrophic lateral sclerosis due to its neuroprotective effects, which include the inhibition of glutamate (B1630785) release. nih.govnih.gov

Research has explored multitargeted benzothiazole derivatives for Alzheimer's disease. One study investigated benzothiazole-isothiourea derivatives as inhibitors of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, two key pathological hallmarks of the disease. nih.gov Compound 3t from this series demonstrated the best anti-Aβ aggregation and AChE inhibitory activity. nih.gov Another approach involved designing dual inhibitors of AChE and monoamine oxidase B (MAO-B), where compound 4f showed significant inhibitory activity against both enzymes and was suggested to have the potential to prevent the formation of amyloid plaques. rsc.org

The table below summarizes other key biological activities of selected benzothiazole derivatives.

| Activity | Derivative Class/Compound | Mechanism/Target | Key Findings | Reference(s) |

| Antioxidant | 2-Aryl Benzothiazoles | Radical Scavenging (DPPH, ABTS) | Showed significant radical scavenging potential, comparable to ascorbic acid. | researchgate.netderpharmachemica.com |

| Antioxidant | 2-Substituted Benzothiazole with -OH group (B5 ) | Radical Scavenging | Exhibited good antioxidant activity. | benthamdirect.com |

| Antidiabetic | 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34 ) | AMPK Activation, Glucose Uptake | Increased glucose uptake in myotubes and lowered blood glucose in mice. | acs.org |

| Antidiabetic | 2-Aminobenzothiazole Derivatives | PPARγ Agonism | Showed agonist effect on PPARγ, a key antidiabetic target. | mdpi.com |

| Neuroprotective | Benzothiazole-isothiourea derivative (3t ) | AChE and Aβ Aggregation Inhibition | Showed the best inhibitory activity against both targets. | nih.gov |

| Neuroprotective | Benzothiazole derivative (4f ) | AChE and MAO-B Inhibition | Displayed significant dual inhibitory activity against both enzymes. | rsc.org |

Mechanistic Elucidation of Biological Actions and Target Identification for Benzothiazole Derivatives

Molecular Mechanisms of Antimicrobial Action

Benzothiazole (B30560) derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide array of bacteria and fungi. Their mechanisms of action are varied and often target essential cellular processes in these microorganisms.

In bacteria, benzothiazole-based compounds have been shown to interfere with critical enzymatic pathways. One of the key targets is DNA gyrase , an enzyme essential for DNA replication. By inhibiting this enzyme, these derivatives effectively halt bacterial proliferation. nih.gov Another important target is dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis. Inhibition of DHFR disrupts the production of DNA, RNA, and proteins in bacteria. nih.gov Furthermore, some benzothiazole derivatives act as inhibitors of dihydropteroate synthase (DHPS) , another crucial enzyme in the folate biosynthesis pathway. mdpi.comnih.gov By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, leading to bacterial growth inhibition. mdpi.com Other identified bacterial targets for benzothiazole derivatives include dihydroorotase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) , and peptide deformylase , highlighting the multi-target nature of their antibacterial activity. nih.govnih.gov

The antifungal action of benzothiazole derivatives also involves the targeting of specific fungal enzymes and processes. N-Myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate to proteins, is a validated antifungal target. Inhibition of NMT by certain benzothiazole derivatives can lead to fungal cell death. rsc.orgresearchgate.net Another significant target is lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal growth inhibition. Additionally, some benzothiazole derivatives have been found to inhibit heat shock protein 90 (HSP90) and aldehyde dehydrogenase , suggesting a broader impact on fungal cellular processes. nih.gov Some compounds have also been observed to interfere with the dimorphic transition of Candida albicans, a critical virulence factor, and to induce leakage of DNA and proteins from fungal spores. nih.gov

Cellular Pathways Affected by Benzothiazole-based Anticancer Agents

The anticancer properties of benzothiazole derivatives are attributed to their ability to modulate various cellular pathways that are critical for cancer cell proliferation, survival, and metastasis.

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis , or programmed cell death. Studies have shown that certain benzothiazole derivatives can trigger the mitochondrial intrinsic pathway of apoptosis . researchgate.netresearchgate.net This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c into the cytoplasm. researchgate.net Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Furthermore, benzothiazole derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer. The NF-κB (nuclear factor kappa B) signaling pathway, which plays a crucial role in inflammation and cancer, is a notable target. Some benzothiazole compounds have been shown to suppress the activation of NF-κB, which in turn downregulates the expression of its target genes, including the inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . nih.gov This dual anti-inflammatory and anticancer activity is particularly relevant in inflammation-driven cancers like hepatocellular carcinoma. nih.gov

In addition, the PI3K/Akt/mTOR and ERK signaling pathways, which are central to cell growth, proliferation, and survival, are also modulated by benzothiazole derivatives. nih.gov Inhibition of these pathways can lead to cell cycle arrest and a reduction in tumor cell proliferation. nih.gov

Enzyme Inhibition Studies

The biological activities of benzothiazole derivatives are frequently linked to their ability to inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential.

Carbonic Anhydrase (CA) : Several novel benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. rsc.org Some of these compounds have demonstrated significant inhibition, particularly against hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. rsc.org The inhibition of tumor-associated CA isoforms is considered a promising strategy for anticancer therapy. researchgate.net

Acetylcholinesterase (AChE) : In the context of Alzheimer's disease, the inhibition of acetylcholinesterase is a key therapeutic strategy. Novel benzothiazole derivatives have been designed as dual inhibitors of both AChE and monoamine oxidase B (MAO-B). mdpi.com Some of these compounds have shown potent inhibitory activity against AChE with IC50 values in the nanomolar range.

Cyclooxygenase (COX) : As mentioned earlier, some benzothiazole derivatives can suppress the expression of COX-2, an enzyme involved in inflammation and carcinogenesis. nih.gov This indicates an indirect inhibitory effect on the COX pathway.

DprE1 and MmpL3 : These enzymes are crucial for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) is involved in the synthesis of a key cell wall component, while MmpL3 (mycobacterial membrane protein large 3) is essential for mycolic acid transport. Benzothiazole derivatives have been identified as inhibitors of both these enzymes, making them promising candidates for the development of new anti-tuberculosis drugs.

The following table summarizes the inhibitory activities of selected benzothiazole derivatives against various enzymes.

| Derivative Class | Target Enzyme | IC50 / Ki | Reference |

| Amino acid-benzothiazole conjugates | hCA II, hCA V | Ki values in the micromolar range (2.9 to 88.1 µM) | rsc.org |

| Benzothiazole-hydrazone derivatives | hMAO-B | IC50 of 0.060 µM for the most active compound | nih.gov |

| Piperazine-benzothiazole derivatives | Acetylcholinesterase (AChE) | IC50 of 23.4 ± 1.1 nM for the most active compound | |

| 2-Substituted benzothiazoles | Cyclooxygenase-2 (COX-2) | Suppression of expression | nih.gov |

Receptor Binding and Activation/Inhibition Mechanisms

In addition to enzyme inhibition, benzothiazole derivatives can also exert their biological effects by interacting with cellular receptors. This interaction can either activate or inhibit the receptor's downstream signaling pathways.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two important receptor tyrosine kinases that play a critical role in cancer cell proliferation, angiogenesis, and metastasis. Several benzothiazole derivatives have been designed as inhibitors of these receptors. Molecular docking studies have shown that these derivatives can bind to the ATP-binding site of the kinase domain of EGFR and VEGFR-2, thereby blocking their activation and downstream signaling. Some derivatives have exhibited potent inhibitory activity against EGFR with IC50 values in the sub-micromolar range, even surpassing the activity of the standard drug erlotinib.

Histamine (B1213489) H3 Receptor (H3R) : The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. It has emerged as a potential target for the treatment of neurodegenerative diseases like Alzheimer's disease. Benzothiazole-based derivatives have been developed as potent H3R ligands, with some compounds displaying high affinity in the nanomolar range. By acting as antagonists or inverse agonists at the H3R, these compounds can enhance the release of acetylcholine, a neurotransmitter crucial for cognitive function.

Cannabinoid Receptors : Target prediction analyses for some antiproliferative benzothiazole derivatives have suggested potential interactions with cannabinoid receptors (CBR1, CBR2) and the orphan G-protein coupled receptor 55 (GPR55). These receptors are implicated in various physiological processes, and their modulation could contribute to the anticancer effects of these compounds.

The table below provides a summary of the receptor binding activities of selected benzothiazole derivatives.

| Derivative Class | Target Receptor | Activity | Reference |

| Phenylacetamide benzothiazoles | EGFR, VEGFR-2 | Inhibition | |

| Amino acid-linked benzothiazoles | VEGFR-2, EGFR | Inhibition | |

| Azepanylpropyloxy-linked benzothiazoles | Histamine H3 Receptor (H3R) | Antagonism/Inverse Agonism (Ki of 0.012 µM for the most affine compound) | |

| Phenylacetamide benzothiazoles | Cannabinoid Receptors (predicted) | Binding |

Structure Activity Relationship Sar Studies and Rational Design of Benzothiazole Based Bioactive Compounds

Influence of Substituent Nature and Position on Biological Efficacy

The biological profile of a benzothiazole (B30560) derivative is intricately linked to the electronic and steric properties of its substituents and their placement on the bicyclic ring system. Positions 2, 4, 5, 6, and 7 are all active sites for substitution, allowing for fine-tuning of a compound's properties. pharmacyjournal.in

Position 2: The 2-position is a critical site for modification. The introduction of a chloro group, as seen in 2-Chloro-4,6-dimethyl-1,3-benzothiazole, can significantly impact activity. Halogen substituents in this position are known to contribute to anticonvulsant properties. pharmacyjournal.in Furthermore, a chloro group at the 2-position has been found to enhance antifungal activity in some derivatives. ijper.org Generally, lipophilic groups such as -Cl, -CH3, -NH2, and -OH at this position can strengthen the biological activity. pharmacyjournal.in

Positions 4 and 6: The benzene (B151609) portion of the benzothiazole ring also offers key points for modification. The methyl groups at positions 4 and 6 in the target compound are hydrophobic moieties, which can be conductive for cytotoxic activity against cancer cell lines. pharmacyjournal.in Specifically, the presence of a methyl group (-CH3) at the 6-position has been shown to boost the potency of certain benzothiazole compounds. pharmacyjournal.in The introduction of a methoxy group (-OCH3) at position 4 has been linked to increased antibacterial activity, while a chloro group (-Cl) at the same position can increase antifungal activity. pharmacyjournal.in

The following table summarizes the influence of various substituents at different positions on the benzothiazole ring based on findings from multiple studies.

| Position | Substituent Group | Influence on Biological Efficacy |

| 2 | -Cl (Chloro) | Enhances antifungal and anticonvulsant properties. pharmacyjournal.inijper.org |

| 2 | -NH2 (Amino), -OH (Hydroxyl) | Strengthens overall biological activity. pharmacyjournal.in |

| 4 | -OCH3 (Methoxy) | Increases antibacterial activity. pharmacyjournal.in |

| 4 | -Cl (Chloro) | Increases antifungal activity. pharmacyjournal.in |

| 5 | -F (Fluoro), -Cl (Chloro) | Increases potency when replacing -H. pharmacyjournal.in |

| 6 | -CH3 (Methyl), -OCH3, -OH | Boosts compound potency. pharmacyjournal.in |

| 6 | -NO2 (Nitro), Cyano | Can increase antiproliferative activity. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzothiazole derivatives, pharmacophore models often include features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. biointerfaceresearch.commdpi.com

The structure of this compound contains several key pharmacophoric features:

Aromatic Rings: The fused benzene and thiazole (B1198619) rings provide a rigid, planar system capable of π-π stacking interactions with biological targets like DNA or enzyme active sites. mdpi.com

Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors.

Hydrophobic Regions: The two methyl groups at positions 4 and 6, along with the benzene ring itself, create significant hydrophobic character, facilitating binding to hydrophobic pockets within target proteins. pharmacyjournal.in

Halogen Atom: The chlorine atom at the 2-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

In ligand-based drug design, the structure of a known active compound like a benzothiazole derivative is used as a template to design new molecules with improved properties. biointerfaceresearch.com For instance, a study designing inhibitors for the p56lck enzyme, a target in cancer therapy, utilized a strategy of linking benzothiazole to a thiazole ring via a secondary amine, demonstrating a hybrid approach to identify essential fragments for biological activity. biointerfaceresearch.com

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound is identified, medicinal chemists employ various strategies to optimize its structure for increased potency and selectivity, aiming to maximize therapeutic effects while minimizing off-target interactions.

Substituent Modification: A common strategy involves systematically altering the substituents on the benzothiazole core. For example, in a series of antifungal benzothiazole derivatives, researchers varied the groups on a phenyl ring attached to the core, finding that specific substitutions led to potent compounds with minimum inhibitory concentration (MIC) values as low as 0.125-2 μg/mL. nih.gov In the context of this compound, one could explore replacing the methyl groups with other alkyl groups to probe steric limits of a binding pocket, or with methoxy groups to alter electronic properties and solubility.

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties. For example, the chloro group at the 2-position could be replaced with a fluoro or bromo group to fine-tune the electronic and steric profile of the molecule and its potential for halogen bonding.

Scaffold Hopping and Hybridization: This advanced strategy involves replacing the central benzothiazole core with a different but structurally related scaffold, or combining the benzothiazole moiety with another pharmacologically active fragment to create a hybrid molecule. nih.gov This can lead to novel compounds with improved properties or entirely new mechanisms of action. For example, creating hybrids of benzothiazole and 1,2,3-triazole has been explored to develop new EGFR inhibitors for cancer therapy. rsc.org

Designing for Multi-Targeted Pharmacological Profiles

Complex multifactorial diseases like Alzheimer's and cancer often involve several biological pathways. nih.gov The "one-target, one-molecule" approach has limitations in treating such diseases, which has led to the rise of multi-target-directed ligands (MTDLs). nih.govtandfonline.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy. researchgate.net

The benzothiazole scaffold is considered a "privileged" structure, meaning it can serve as a versatile framework for developing ligands for various targets. researchgate.net This makes it an excellent candidate for the design of MTDLs.

A rational design strategy for a multi-targeted benzothiazole derivative might involve:

Identifying Key Targets: Selecting two or more validated biological targets involved in the disease pathology. For Alzheimer's disease, targets could include cholinesterase enzymes (AChE, BuChE), monoamine oxidase B (MAO-B), and the histamine (B1213489) H3 receptor (H3R). tandfonline.comresearchgate.net

Pharmacophore Combination: Designing a single molecule that incorporates the essential pharmacophoric features required for binding to each of the selected targets. nih.gov

Linker Optimization: Connecting the different pharmacophoric moieties with an appropriate linker that ensures the correct spatial orientation for simultaneous or sequential binding to the targets.

For instance, a study on Alzheimer's disease developed benzothiazole derivatives that acted as both histamine H3 receptor ligands and inhibitors of cholinesterase and MAO-B enzymes. tandfonline.com The most promising compound from this study, which featured a pyrrolidinyl-pentoxy chain at the 6-position and a pyrrolidinyl-methanone group at the 2-position, demonstrated potent activity at all three targets. researchgate.net This highlights how the benzothiazole core can be strategically decorated with different functional groups to achieve a multi-targeted profile.

Future Research Directions and Translational Perspectives for 2 Chloro 4,6 Dimethyl 1,3 Benzothiazole Research

Addressing Drug Resistance Challenges

The rise of antimicrobial resistance (AMR) is a critical global health threat, demanding the development of novel therapeutics that can overcome existing resistance mechanisms. ijpsr.comnih.gov Benzothiazole (B30560) derivatives have demonstrated promising activity against various multi-drug-resistant microorganisms. jchemrev.comnih.gov This class of compounds can inhibit essential bacterial enzymes, such as DNA gyrase, which are vital for processes like DNA replication and cell division. nih.govnih.gov

Future investigations should systematically evaluate 2-Chloro-4,6-dimethyl-1,3-benzothiazole and its subsequent analogs against a panel of clinically important resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens that have developed resistance to conventional antibiotics. ijpsr.com Similarly, in oncology, where drug resistance is a major cause of treatment failure, benzothiazole derivatives have shown potential. researchgate.netnih.gov Research could explore the efficacy of this compound in chemo-resistant cancer cell lines, potentially revealing novel mechanisms to re-sensitize tumors to existing therapies or to act as a standalone agent against cancers that are refractory to treatment.

Development of Novel Synthetic Methodologies